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Introduction
(+)-Avrainvillamide is a potent antiproliferative natural product that has garnered significant

interest from the scientific community.[1] Its complex architecture, featuring a

bicyclo[2.2.2]diazaoctane core, and promising biological activity have made it a challenging

and attractive target for total synthesis. This document provides a detailed protocol for the

enantioselective total synthesis of (+)-Avrainvillamide, based on the seminal work of Baran

and coworkers. The synthesis proceeds through the key intermediate, stephacidin A, and

employs several innovative synthetic methodologies, including a palladium-catalyzed

tryptophan synthesis, a copper-catalyzed benzopyran formation, and a diastereoselective

oxidative enolate heterocoupling.

Retrosynthetic Analysis
The synthetic strategy hinges on the late-stage conversion of stephacidin A to (+)-

Avrainvillamide. Stephacidin A is envisioned to arise from the coupling of two key fragments: a

functionalized tryptophan derivative and a proline-derived unit. The challenging

bicyclo[2.2.2]diazaoctane core is constructed via a key oxidative carbon-carbon bond

formation.
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Caption: Retrosynthetic analysis of (+)-Avrainvillamide.

Experimental Protocols
This section details the experimental procedures for the key stages in the total synthesis of (+)-

Avrainvillamide.

Part 1: Synthesis of the Functionalized Tryptophan
Fragment
The synthesis of the tryptophan fragment commences with a palladium-catalyzed reaction to

construct the substituted indole core, followed by the formation of the benzopyran ring system.

1.1: Palladium-Catalyzed Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(6-hydroxy-

1-tosyl-1H-indol-3-yl)propanoate

This key step forges the substituted tryptophan core.

Reaction Scheme:

o-iodoaniline derivative + alkyne-containing amino acid derivative → substituted

tryptophan

Detailed Protocol:

To a solution of the o-iodoaniline (1.0 equiv) and the alkyne partner (1.2 equiv) in DMF,

add Pd(OAc)2 (0.1 equiv), and P(2-furyl)3 (0.2 equiv).

Degas the mixture and then heat to 80 °C for 12 hours.
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Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the residue by flash column

chromatography on silica gel.

1.2: Benzopyran Formation via Copper-Catalyzed Propargylation and Claisen Rearrangement

Reaction Scheme:

Phenol + propargylic carbonate → propargyl ether → benzopyran

Detailed Protocol:

To a solution of the 6-hydroxytryptophan derivative (1.0 equiv) in dichloromethane, add

propargylic carbonate (1.5 equiv), CuCl (0.1 equiv), and DBU (1.5 equiv).

Stir the reaction at room temperature for 4 hours.

Quench the reaction with saturated aqueous ammonium chloride and extract with

dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify

by flash chromatography to yield the propargyl ether.

Dissolve the propargyl ether in o-dichlorobenzene and heat to 180 °C for 30 minutes to

effect the Claisen rearrangement.

Cool the reaction mixture and purify directly by flash column chromatography to afford the

benzopyran-fused tryptophan.[2]

Part 2: Synthesis of the Proline-Derived Fragment
The proline-derived fragment is prepared from L-proline through a series of standard

transformations.

2.1: Synthesis of (R)-methyl 2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate
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Detailed Protocol:

Protect L-proline as its Boc derivative.

Perform esterification of the carboxylic acid.

Introduce the allyl group at the C2 position via enolate alkylation.

Part 3: Fragment Coupling and
Bicyclo[2.2.2]diazaoctane Core Formation
The two fragments are coupled, and the key bicyclic core is constructed via an oxidative

heterocoupling reaction.

3.1: Amide Coupling of the Tryptophan and Proline Fragments

Detailed Protocol:

Deprotect the Boc group of the proline derivative using TFA in dichloromethane.

Couple the resulting free amine with the carboxylic acid of the tryptophan fragment using a

standard peptide coupling reagent such as HATU in the presence of a base like DIPEA.

Purify the resulting dipeptide by flash chromatography.

3.2: Oxidative Enolate Heterocoupling to Form the Bicyclo[2.2.2]diazaoctane Core

This crucial step establishes the signature cage-like structure.

Reaction Scheme:

Dipeptide precursor → Bicyclo[2.2.2]diazaoctane core

Detailed Protocol:

To a solution of the dipeptide precursor in THF at -78 °C, add a solution of KHMDS (2.2

equiv) in THF dropwise.
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After stirring for 30 minutes, add a solution of Cu(OTf)2 (2.2 equiv) in THF.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by flash column chromatography to yield the

bicyclo[2.2.2]diazaoctane core.

Part 4: Completion of the Synthesis of Stephacidin A
The final steps to access stephacidin A involve cyclization to form the diketopiperazine ring and

subsequent functional group manipulations.

4.1: Diketopiperazine Formation and Final Cyclization

Detailed Protocol:

Remove the protecting groups from the coupled product.

Induce cyclization to the diketopiperazine by heating in a suitable solvent such as toluene.

Perform the final ring closure to form stephacidin A.

Part 5: Conversion of Stephacidin A to (+)-
Avrainvillamide
The final transformation to (+)-Avrainvillamide is achieved through a late-stage oxidation.

5.1: Oxidation of Stephacidin A

Detailed Protocol:

Dissolve stephacidin A in a mixture of acetonitrile and water.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2978725?utm_src=pdf-body
https://www.benchchem.com/product/b2978725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2978725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add NaHCO3 and selenium dioxide (SeO2).

Stir the reaction at room temperature for 24 hours.

Dilute the reaction with ethyl acetate and wash with water and brine.

Dry the organic layer, concentrate, and purify by preparative thin-layer chromatography to

afford (+)-Avrainvillamide.

Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis.

Table 1: Synthesis of Key Intermediates

Step Intermediate
Starting
Material

Reagents and
Conditions

Yield (%)

1.1

(S)-methyl 2-

((tert-

butoxycarbonyl)a

mino)-3-(6-

hydroxy-1-tosyl-

1H-indol-3-

yl)propanoate

o-iodoaniline

derivative

Pd(OAc)2, P(2-

furyl)3, DMF, 80

°C

75

1.2
Benzopyran-

fused tryptophan

6-

hydroxytryptopha

n derivative

1. Propargylic

carbonate, CuCl,

DBU; 2. o-

dichlorobenzene,

180 °C

68 (over 2 steps)

3.2
Bicyclo[2.2.2]dia

zaoctane core

Dipeptide

precursor

KHMDS,

Cu(OTf)2, THF,

-78 °C to rt

65

Table 2: Final Steps to (+)-Avrainvillamide
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Step Product
Starting
Material

Reagents and
Conditions

Yield (%)

4.1 Stephacidin A

Bicyclo[2.2.2]dia

zaoctane

intermediate

Deprotection and

cyclization
45

5.1
(+)-

Avrainvillamide
Stephacidin A

SeO2, NaHCO3,

MeCN/H2O
50

Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
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Caption: Overall workflow for the total synthesis of (+)-Avrainvillamide.

Conclusion
This protocol outlines a robust and efficient enantioselective total synthesis of (+)-

Avrainvillamide. The successful execution of this synthesis relies on the precise application of
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modern synthetic methodologies to construct a complex natural product. The detailed

procedures and quantitative data provided herein are intended to serve as a valuable resource

for researchers in the fields of organic synthesis, medicinal chemistry, and drug development

who are interested in this fascinating molecule and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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